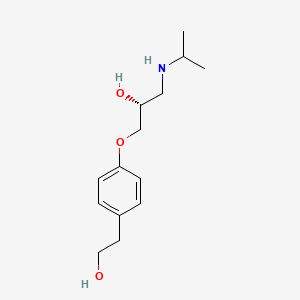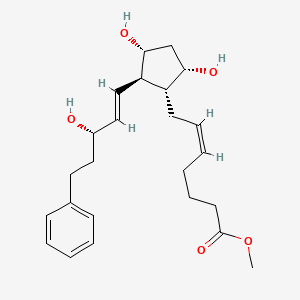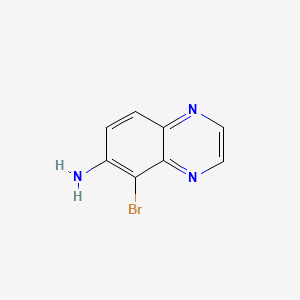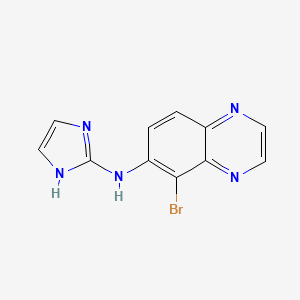
Imidafenacin Related Compound 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidafenacin is an antimuscarinic agent with high affinity for the M3 and M1 muscarinic receptor subtypes and low affinity for the M2 subtype . It is used to treat overactive bladder . Several animal studies have demonstrated that imidafenacin has organ selectivity for the bladder over the salivary glands, colon, heart, and brain .
Molecular Structure Analysis
Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g/mol . The structure of imidafenacin includes a 2-methyl-1H-imidazol-1-yl group and a 2,2-diphenylbutanamide group .
Aplicaciones Científicas De Investigación
1. Application in Clinical Pharmacokinetic Studies
Imidafenacin (IM), a novel antimuscarinic agent, is clinically used for treating overactive bladder. Its quantitative determination in human plasma using liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is crucial for clinical pharmacokinetic studies. This method facilitates the understanding of imidafenacin's behavior in the human body, which is essential for optimizing its therapeutic use (Hu et al., 2016).
2. Understanding Pharmacokinetics and Selectivity
Investigating the pharmacokinetics of imidafenacin is essential for its bladder-selective pharmacological effects. Studies on muscarinic receptor binding in various tissues, especially in relation to pharmacokinetics, have been carried out. This research helps in understanding the selective action of imidafenacin on the bladder, contributing to its effectiveness in treating overactive bladder (Ito et al., 2011).
3. Drug-Drug Interaction Studies
Understanding the interaction of imidafenacin with other drugs is vital for safe and effective treatment. Research on the role of human cytochrome P450 enzymes and UDP-glucuronic acid transferases in the metabolism of imidafenacin, as well as its potential to inhibit human cytochrome P450 enzymes, provides valuable insights into possible drug-drug interactions (Kanayama et al., 2007).
4. Studies on Urinary Excretion and Pharmacological Effects
Research focusing on urinary excretion contributes significantly to understanding the long-lasting blockade of bladder muscarinic receptors by imidafenacin. These studies are crucial in elucidating the mechanisms underlying the selective binding of imidafenacin to bladder muscarinic receptors (Ito et al., 2017).
5. Metabolism and Excretion Studies
Studies on the absorption, metabolism, and excretion of imidafenacin provide insights into how the drug is processed in the human body. This includes analyzing the various metabolites of imidafenacin and understanding their roles and implications in the treatment of overactive bladder (Ohmori et al., 2007).
Mecanismo De Acción
Target of Action
Imidafenacin Related Compound 4 primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
This compound interacts with its targets by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to changes in the contraction of the detrusor muscle in the bladder .
Biochemical Pathways
The M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors . These are the primary biochemical pathways affected by this compound.
Pharmacokinetics
This compound is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of the compound increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The compound is primarily eliminated by metabolism .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction in the frequency of urination in patients with overactive bladder . This is achieved through the antagonism of muscarinic receptors in the bladder .
Safety and Hazards
Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder . Clinically significant adverse reactions to imidafenacin are acute glaucoma (0.06%), urinary retention (0.03%), and hepatic dysfunction (0.02%) . The most common adverse effects observed with imidafenacin are thirst (37.7%), constipation (13.6%) .
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of Imidafenacin Related Compound 4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-(4-chlorobenzoyl)benzoic acid", "2-(methylamino)ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: 4-(4-chlorobenzoyl)benzoic acid is reacted with 2-(methylamino)ethanol in the presence of sodium hydroxide to produce 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 3: The hydrochloride salt from step 2 is then treated with sodium hydroxide to liberate the free base.", "Step 4: The free base from step 3 is then treated with sodium chloride and water to form a crystalline solid.", "Step 5: The crystalline solid from step 4 is then purified using ethyl acetate to yield Imidafenacin Related Compound 4." ] } | |
Número CAS |
174266-18-3 |
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.39 |
Apariencia |
Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)




![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)






